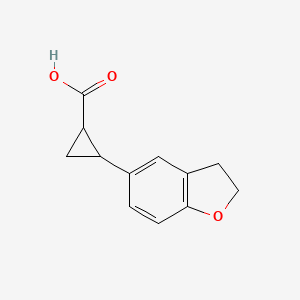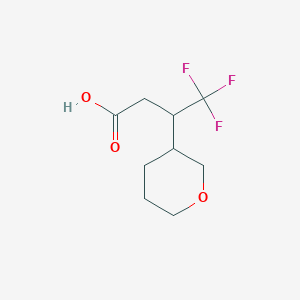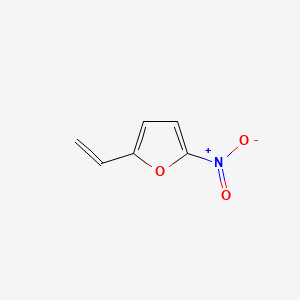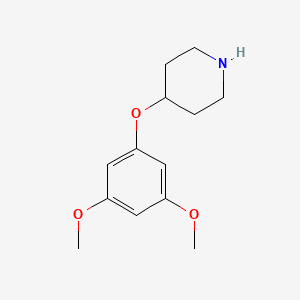
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydrobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed annulation reaction between aryl iodides and epoxides, which provides access to the dihydrobenzofuran scaffold . The cyclopropane ring can then be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalytic systems and efficient purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which 2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran moiety but lacks the cyclopropane carboxylic acid group.
Cyclopropane Carboxylic Acid: Contains the cyclopropane carboxylic acid group but lacks the dihydrobenzofuran moiety.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the dihydrobenzofuran and cyclopropane carboxylic acid groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-1-2-11-8(5-7)3-4-15-11/h1-2,5,9-10H,3-4,6H2,(H,13,14) |
Clé InChI |
CRXSXVJDTKEBKS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3CC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)






![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)



